N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine
CAS No.: 915924-04-8
Cat. No.: VC2617568
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915924-04-8 |
|---|---|
| Molecular Formula | C12H17N3O |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | N-ethyl-2-(6-methoxy-1H-benzimidazol-2-yl)ethanamine |
| Standard InChI | InChI=1S/C12H17N3O/c1-3-13-7-6-12-14-10-5-4-9(16-2)8-11(10)15-12/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15) |
| Standard InChI Key | OINNSAWMDNQJFP-UHFFFAOYSA-N |
| SMILES | CCNCCC1=NC2=C(N1)C=C(C=C2)OC |
| Canonical SMILES | CCNCCC1=NC2=C(N1)C=C(C=C2)OC |
Introduction
Chemical Structure and Identification
N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine is characterized by a benzimidazole ring system with a methoxy group at the 5-position and an N-ethylaminoethyl substituent at the 2-position. This structural arrangement contributes to its specific chemical behavior and potential biological activities.
Basic Identification Parameters
The compound is identified by several key parameters that facilitate its recognition in scientific literature and chemical databases.
| Parameter | Value |
|---|---|
| CAS Number | 915924-04-8 |
| Molecular Formula | C₁₂H₁₇N₃O |
| Molecular Weight | 219.29 g/mol |
| MDL Number | MFCD08691497 |
| PubChem Compound ID | 28063609 |
Table 1: Identification parameters of N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine
Structural Representation
The compound's structure can be represented through various chemical notation systems, which provide different ways to encode its molecular arrangement.
| Representation Type | Value |
|---|---|
| IUPAC Name | N-ethyl-2-(6-methoxy-1H-benzimidazol-2-yl)ethanamine |
| Standard InChI | InChI=1S/C12H17N3O/c1-3-13-7-6-12-14-10-5-4-9(16-2)8-11(10)15-12/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15) |
| Standard InChIKey | OINNSAWMDNQJFP-UHFFFAOYSA-N |
| SMILES | CCNCCC1=NC2=C(N1)C=C(C=C2)OC |
| Canonical SMILES | CCNCCC1=NC2=C(N1)C=C(C=C2)OC |
Table 2: Structural representation of N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine
Physical and Chemical Properties
Understanding the physical and chemical properties of N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine is essential for its characterization, handling, and application in various research contexts.
Physical Properties
The compound exhibits specific physical characteristics that influence its behavior in different environments and experimental conditions.
| Property | Description |
|---|---|
| Appearance | Not explicitly stated in available data |
| Solubility | Likely soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) |
| Hazard Classification | Irritant |
Table 3: Physical properties of N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine
Chemical Reactivity
The compound's reactivity is primarily determined by its functional groups, particularly the benzimidazole core, the methoxy substituent, and the secondary amine group.
The benzimidazole nucleus features a fused ring system with two nitrogen atoms, contributing to its ability to participate in various reactions including nucleophilic and electrophilic substitutions. The methoxy group adds electron-donating properties that can influence the reactivity pattern of the aromatic system. The secondary amine function (N-ethylaminoethyl group) provides a site for potential further functionalization through alkylation, acylation, or other transformations.
Synthesis and Preparation Methods
The synthesis of N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine typically involves multi-step organic reactions that require controlled conditions such as specific temperatures and pH levels, along with appropriate catalysts to facilitate ring closures and functional group transformations.
Alternative Forms
The compound can also be prepared in salt form, particularly as a hydrochloride salt, which offers different solubility characteristics and stability profiles compared to the free base.
| Parameter | Value |
|---|---|
| Name | N-Ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride |
| CAS Number | 1268990-50-6 |
| Molecular Formula | C12H18ClN3O |
| Molecular Weight | 255.74 g/mol |
Table 4: Identification parameters of the hydrochloride salt derivative
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | As a lead compound or building block for drug discovery programs |
| Biochemical Research | For studying enzyme inhibition and cellular pathways |
| Materials Science | For development of functional materials leveraging its heterocyclic structure |
Table 5: Research applications of N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine
Mechanism of Action
The biological effects of N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine likely stem from its interactions with specific molecular targets within cellular systems.
Molecular Interactions
The benzimidazole ring system allows the compound to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, including:
-
Inhibition of microbial growth through interference with essential bacterial or fungal enzymes
-
Disruption of cancer cell proliferation via inhibition of tubulin polymerization
-
Modulation of specific metabolic pathways through enzyme inhibition or activation
The methoxy substituent may enhance binding affinity or selectivity for certain targets by altering the electronic properties of the molecule, while the ethylaminoethyl side chain can participate in hydrogen bonding and other intermolecular interactions with biological receptors.
Comparative Analysis with Structural Analogs
Comparing N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine with structurally related compounds provides insight into structure-activity relationships and helps position this molecule within the broader context of benzimidazole derivatives.
Structural Relatives and Their Properties
The following table compares N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine with several structurally related compounds:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | CAS Number |
|---|---|---|---|---|
| N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine | C₁₂H₁₇N₃O | 219.29 g/mol | Reference compound | 915924-04-8 |
| N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine | C₁₂H₁₇N₃ | 203.28 g/mol | Methyl instead of methoxy at position 5 | In PubChem database |
| N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]amine | C₁₂H₁₇N₃ | 203.29 g/mol | Methyl at position 4 instead of methoxy at position 5 | 915921-47-0 |
| 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine | C₁₁H₁₅N₃O | 205.26 g/mol | Methyl instead of ethyl on the amine | In PubChem database |
| N-[2-(1H-Benzimidazol-2-yl)ethyl]-N-ethylamine | C₁₁H₁₅N₃ | 189.26 g/mol | No substituent on the benzimidazole ring | 5528-14-3 |
Table 6: Comparison of N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine with structural analogs
Structure-Activity Relationships
The variations in substitution patterns among these compounds can significantly impact their biological activities and physicochemical properties:
-
The presence of the methoxy group at position 5 in N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine may enhance membrane permeability compared to non-substituted analogs
-
Changing the position of substituents (such as from position 5 to position 4) can affect the electronic distribution in the molecule and consequently its interaction with biological targets
-
The length of the alkyl chain on the amine nitrogen (ethyl versus methyl) can influence binding affinity to target proteins and receptors
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume